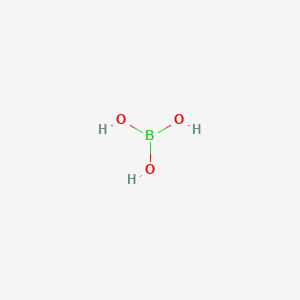

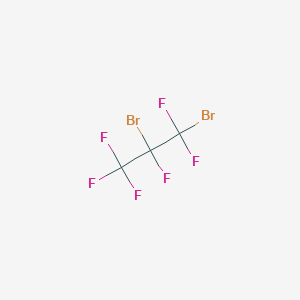

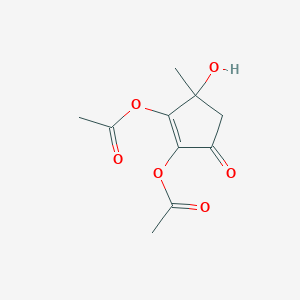

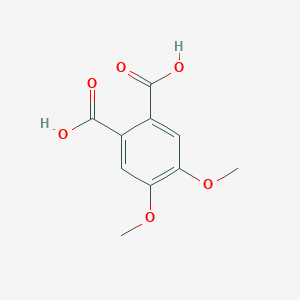

![molecular formula C10H10N2O2 B046784 Etil Imidazo[1,2-a]piridina-3-carboxilato CAS No. 123531-52-2](/img/structure/B46784.png)

Etil Imidazo[1,2-a]piridina-3-carboxilato

Descripción general

Descripción

Synthesis Analysis

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate can be synthesized through a three-step reaction process. This synthesis is highlighted by the use of density functional theory (DFT) to optimize the molecular structure, which aligns well with the crystal structure determined by X-ray diffraction. The synthesis involves Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources, showcasing a novel activation mode of ethyl tertiary amines with selective cleavage of C-C and C-N bonds of the ethyl group (Rao et al., 2017; Geng et al., 2022).

Molecular Structure Analysis

The molecular structure of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, as determined through DFT and validated by X-ray crystallography, showcases a planar, angular tri-heterocycle. Conformational analysis reveals a structure that is consistent with the optimized DFT calculations, offering insight into the electrostatic potential and frontier molecular orbitals of the compound (Geng et al., 2022).

Chemical Reactions and Properties

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate participates in various chemical reactions, including the Cu-catalyzed formation of 3-formyl derivatives and reactions leading to the formation of densely functionalized pyrroles and thiophenes. These reactions demonstrate the compound's versatility and utility in synthesizing complex heterocyclic structures, contributing to its value in organic synthesis and potential applications in developing new materials and bioactive molecules (Rao et al., 2017; Cheng et al., 2010).

Physical Properties Analysis

Detailed investigations into the physical properties of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, such as solubility, melting point, and stability under various conditions, are crucial for its application in synthetic chemistry. While specific studies on these physical properties were not directly found, general knowledge suggests that these properties would be instrumental in determining the compound's suitability for various synthetic routes and its handling and storage requirements.

Chemical Properties Analysis

The chemical properties of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, including reactivity towards different nucleophiles and electrophiles, stability under various chemical conditions, and its behavior in catalytic cycles, are central to its utility in chemical synthesis. Its ability to undergo diverse transformations, including C-H functionalizations and carbene transformations, underscores the compound's versatility and potential as a building block for more complex chemical entities (Yu et al., 2018).

Aplicaciones Científicas De Investigación

Agentes Antituberculosos

Los análogos de Imidazo[1,2-a]piridina se han reconocido como agentes antituberculosos potenciales . Muestran una actividad significativa contra la TB multirresistente (MDR-TB) y la TB extremadamente resistente a los medicamentos (XDR-TB) .

Investigación de Descubrimiento de Fármacos

Imidazo[1,2-a]piridina es un importante heterociclo bicíclico fusionado 5,6 que se ha reconocido como un andamio de “prejuicio de fármaco” por su amplia gama de aplicaciones en química medicinal .

Ciencia de Materiales

Imidazo[1,2-a]piridina también es útil en la ciencia de materiales debido a su carácter estructural .

Dispositivos Optoelectrónicos

Esta clase de heterociclos aromáticos ha mostrado un gran potencial en el desarrollo de dispositivos optoelectrónicos .

Sensores

Los derivados de Imidazo[1,2-a]piridina se han utilizado en la creación de sensores .

Fármacos Anticancerígenos

Ha habido innovaciones prometedoras en el uso de derivados de Imidazo[1,2-a]piridina como fármacos anticancerígenos .

Emisores para Microscopía Confocal e Imagenología

Los derivados de Imidazo[1,2-a]piridina se han utilizado como emisores para microscopía confocal e imagenología .

Síntesis Orgánica

Imidazo[1,2-a]pirazina actúa como un andamio versátil en la síntesis orgánica

Mecanismo De Acción

Target of Action

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has been studied for its potential therapeutic applications .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been shown to interact with their targets through a process of phosphorylation . This interaction can lead to changes in cellular processes, potentially contributing to the compound’s therapeutic effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation . This suggests that the compound may influence cellular signaling pathways related to inflammation and immune response.

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with anti-proliferative activity against certain bacteria, such asS. pneumoniae , and have shown cytotoxic activity against human cancer cells .

Action Environment

It’s known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability and efficacy.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl imidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-9-5-3-4-6-12(8)9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUJITROXZCZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559314 | |

| Record name | Ethyl imidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123531-52-2 | |

| Record name | Ethyl imidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.